1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
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Overview
Description
1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is a compound that contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms . Imidazole rings are key components in many functional molecules and are utilized in a diverse range of applications .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of glyoxal, formaldehyde, and ammonia . A one-pot synthesis of tetra-substituted imidazole has been reported, involving the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis
Imidazole is a planar 5-membered ring and exists in two equivalent tautomeric forms because the hydrogen can be bound to one or the other nitrogen atom . The structure of the compound in the obtained crystal forms showed that the studied polymorphs differ in the conformation of the molecules .Chemical Reactions Analysis
Imidazoles are versatile heterocycles that can undergo a variety of chemical reactions. For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Scientific Research Applications
Microwave-Assisted Synthesis
1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine and its derivatives can be synthesized using microwave-assisted methods. This approach is beneficial for drug discovery programs due to its straightforward and simple operations. It allows for the creation of a small, diverse library of compounds (Chanda et al., 2012).
Corrosion Inhibition
Imidazole derivatives, including those with methoxy groups, have been investigated for their corrosion inhibition efficacy. These derivatives exhibit strong adsorption, following the Langmuir model, and act as mixed-type corrosion inhibitors (Prashanth et al., 2021).
Chemosensor Development
Imidazole derivatives like this compound have been used to develop chemosensors for amines. They exhibit fast response and visible color changes, which are advantageous for sensing applications (Afandi et al., 2020).
Anticancer Research
Imidazole derivatives show promise in anticancer research. They have been found to induce apoptosis and cellular senescence in cancer cells, making them attractive targets for the development of new cancer therapies (Sharma et al., 2014).
Dual Receptor Antagonists
These compounds have been synthesized as dual serotonin receptor antagonists, potentially useful for treating conditions like irritable bowel syndrome and nausea associated with cancer chemotherapy (Deau et al., 2015).
Antimicrobial Activity
Imidazole derivatives, including this compound, have shown antimicrobial activity. These compounds are effective against various bacteria and fungi, making them valuable for the development of new antimicrobial agents (Khanage et al., 2020).
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This suggests that future research could focus on developing new synthesis methods and exploring the potential applications of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine.
Properties
IUPAC Name |
1-(2-methoxyphenyl)benzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-14-5-3-2-4-13(14)17-9-16-11-8-10(15)6-7-12(11)17/h2-9H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJKWARGFFLVJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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